EED226 Maintains Potency Against SAM-Competitive Inhibitor-Resistant EZH2 Mutants
EED226 retains inhibitory activity against PRC2 complexes containing the EZH2 Y641N gain-of-function mutation, whereas SAM-competitive inhibitors such as GSK126 and EPZ-6438 show substantially reduced potency against this clinically relevant mutant. In cellular assays using lymphoma lines harboring heterozygous Y641N mutations, EED226 selectively reduces H3K27me3 levels and inhibits proliferation, demonstrating its unique utility in mutant contexts where SAM-competitive agents fail [1].
| Evidence Dimension | Inhibitory activity against mutant PRC2 (EZH2 Y641N) |
|---|---|
| Target Compound Data | Active; effectively inhibits PRC2 containing mutant EZH2 protein; reduces H3K27me3 in Y641N-mutant cells |
| Comparator Or Baseline | GSK126, EPZ-6438 (tazemetostat) — SAM-competitive EZH2 inhibitors |
| Quantified Difference | EED226 retains activity against mutant PRC2, whereas SAM-competitive inhibitors show resistance |
| Conditions | Cellular assays in EZH2 Y641N-mutant lymphoma cell lines |
Why This Matters
This activity profile enables EED226 to be deployed in experimental models of acquired resistance to SAM-competitive EZH2 inhibitors, a scenario where EZH2 inhibitors alone are ineffective.
- [1] Qi W, et al. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED. Nat Chem Biol. 2017;13(4):381-388. View Source
